molecular formula C20H23N7O4S B10874980 methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate

methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B10874980
M. Wt: 457.5 g/mol
InChI Key: CMQHZASLEYEAON-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate is a complex organic compound with a unique structure that combines a purine derivative with a piperazine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the condensation of appropriate amines with formamide derivatives under controlled conditions.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which is often synthesized through cyclization reactions involving diethylenetriamine and appropriate carbonyl compounds.

    Thioamide Formation: The carbonothioyl group is introduced via a reaction with thiocarbonyl reagents, such as thiophosgene or carbon disulfide, under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonothioyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the purine and piperazine rings.

    Reduction: Reduced forms of the carbonothioyl group, potentially leading to thiol or alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzoate ester.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate is studied for its interactions with biological macromolecules. It can serve as a probe for understanding enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial synthesis processes.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets. The purine derivative can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance binding affinity and specificity, while the benzoate ester can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonyl}amino)benzoate: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    Methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbamoyl}amino)benzoate: Contains a carbamoyl group instead of a carbonothioyl group.

Uniqueness

The presence of the carbonothioyl group in methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate makes it unique compared to its analogs. This group can impart different reactivity and binding properties, potentially leading to distinct biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N7O4S

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-[[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C20H23N7O4S/c1-24-15-14(16(28)25(2)20(24)30)22-18(23-15)26-8-10-27(11-9-26)19(32)21-13-6-4-12(5-7-13)17(29)31-3/h4-7H,8-11H2,1-3H3,(H,21,32)(H,22,23)

InChI Key

CMQHZASLEYEAON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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